molecular formula C12H23NO B3388629 4-(Cyclohexylmethoxy)piperidine CAS No. 883529-82-6

4-(Cyclohexylmethoxy)piperidine

Cat. No.: B3388629
CAS No.: 883529-82-6
M. Wt: 197.32 g/mol
InChI Key: YEYURFMTLRXGBR-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives in Advanced Organic Synthesis

Piperidine-containing compounds are fundamental building blocks in the construction of complex molecules. nih.gov Their prevalence has spurred the development of numerous synthetic methodologies aimed at their efficient and selective preparation. nih.govdtic.mil The synthesis of substituted piperidines is a significant focus in organic chemistry, with researchers continuously exploring novel and cost-effective routes to these valuable scaffolds. ajchem-a.com The ability to introduce a wide variety of substituents at the 4-position allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity and basicity, which are critical parameters in fields like medicinal chemistry. thieme-connect.comnih.govnih.gov

The versatility of the 4-substituted piperidine scaffold is further highlighted by its use as a template in the design of new chemical entities with specific biological activities. nih.govacs.org For instance, the modification of the substituent at the 4-position has been shown to significantly impact the binding affinity of compounds to biological targets. nih.gov

Overview of the Cyclohexylmethoxy Moiety in Chemical Structures

The cyclohexylmethoxy group, a cyclohexyl ring connected to a methoxy (B1213986) linker, is another important structural element in organic chemistry. This moiety imparts a degree of lipophilicity and conformational rigidity to a molecule. The presence of the flexible ether linkage allows for a range of spatial orientations of the bulky cyclohexyl group relative to the rest of the molecule.

Importance of Stereochemistry in Piperidine-Containing Architectures

The three-dimensional arrangement of atoms, or stereochemistry, is a critical consideration in the study of piperidine-containing compounds. thieme-connect.com The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and substituents can lead to different conformational preferences and the existence of stereoisomers. wikipedia.orgnih.gov

The introduction of a substituent at the 4-position of the piperidine ring can create a stereocenter, leading to the possibility of enantiomers and diastereomers. The stereochemistry of these compounds can have a profound impact on their biological activity, as different stereoisomers may interact differently with chiral biological macromolecules such as enzymes and receptors. thieme-connect.comnih.gov Therefore, the stereoselective synthesis of piperidine derivatives is a crucial aspect of modern organic chemistry, enabling the preparation of specific stereoisomers for detailed study. nih.govwhiterose.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexylmethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYURFMTLRXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 4 Cyclohexylmethoxy Piperidine Analogues

Mechanistic Studies of Reactions Involving Piperidine (B6355638) Derivatives

The piperidine moiety can participate in a wide array of chemical transformations, driven by the nucleophilicity of the nitrogen atom and the reactivity of the ring carbons. Mechanistic studies, often supported by computational chemistry, have elucidated the intricate pathways of these reactions.

The nitrogen atom of the piperidine ring is a potent nucleophile and can attack various electrophilic centers. In the context of heterocyclic systems, this can lead to substitution or ring-opening reactions. For instance, the reaction of 2-halotropones with piperidine typically results in the quantitative formation of 2-piperidinotropone through a direct nucleophilic substitution. However, the presence of a tertiary amine catalyst like quinuclidine (B89598) can induce a rearrangement, leading to substitution at the C(7) position. This "nucleophilic catalysis with rearrangement" proceeds through a reactive intermediate formed by the initial attack of the catalyst. rsc.org

Ring-opening reactions of piperidine derivatives can also be initiated by other means. For example, N-substituted pyrrolidines and piperidines with an allylic chain alpha to the nitrogen can undergo ring-opening when treated with strong bases. researchgate.net Photochemical methods, using a photosensitizer like Methylene (B1212753) Blue, can also induce oxidative cleavage of the piperidine ring to yield aldehydes. researchgate.net

The formation of the piperidine ring itself often involves cyclization reactions. Mechanistic studies of these processes are crucial for controlling stereochemistry and reaction efficiency. For instance, the intramolecular C–H amination of N-fluoride amides to form piperidines, catalyzed by copper complexes, has been a subject of detailed investigation. acs.org Density functional theory (DFT) calculations have been employed to understand the influence of ligands and substrates on the reaction pathway, which is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org The use of N-fluoro amides is generally preferred over N-chloro amides due to more favorable reaction pathways. acs.org

Radical reactions offer a powerful tool for the functionalization of piperidine rings. The formation of aryl radical species from linear aryl halide precursors, using a strongly reducing organic photoredox catalyst, can lead to the construction of spirocyclic piperidines. nih.gov The proposed mechanism involves a single-electron transfer (SET) to the aryl halide, followed by radical cyclization and hydrogen-atom transfer. nih.gov

Furthermore, a two-step strategy involving enzymatic oxidation to introduce a hydroxyl group onto the piperidine ring, followed by radical cross-coupling, provides an efficient route to complex substituted piperidines. acs.org This method avoids the use of precious metal catalysts and expensive chiral ligands. acs.org Radical-mediated amine cyclization, catalyzed by cobalt(II), is another effective method for producing various piperidines. mdpi.com

N-chloropiperidines can undergo a variety of base-induced rearrangements, including intramolecular addition, substitution, and elimination reactions. uni-muenchen.de Quantum-chemical studies have been used to calculate the reaction energies and barriers for these processes in the gas and aqueous phases. uni-muenchen.de For N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, the formation of an imine is predicted to be the most stable reaction product with the lowest reaction barrier in aqueous solution. uni-muenchen.de The inclusion of solvent effects and even a single water molecule in computational models is crucial for accurately describing these water-assisted rearrangements. uni-muenchen.de N-chloropiperidine itself can undergo dehydrohalogenation upon treatment with a base like calcium hypochlorite (B82951) to form a cyclic imine. wikipedia.org

Piperidine is a classic catalyst for the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. jk-sci.com Theoretical calculations have provided a detailed free energy profile for this reaction. nih.govacs.orgacs.orgsci-hub.se The mechanism involves several key steps:

Formation of a carbinolamine intermediate, which is catalyzed by the solvent (e.g., methanol). acs.org

Decomposition of the carbinolamine via hydroxide (B78521) ion elimination to form an iminium ion. This step is often the rate-determining step. acs.org

Deprotonation of the active methylene compound by the hydroxide ion to form an enolate. acs.org

Nucleophilic attack of the enolate on the iminium ion. acs.org

Elimination of the piperidine catalyst to yield the final product. acs.org

The catalytic effect of piperidine is believed to facilitate the elimination step rather than activating the aldehyde electrophile. nih.govacs.orgacs.org An unexpected nucleophilic attack of piperidine on the electron acceptor has been observed in some instances during Knoevenagel reactions, leading to the formation of azafluorenone derivatives. researchgate.net

Piperidine and its derivatives are also involved in other carbon-carbon bond-forming reactions. For example, an asymmetric carbon-carbon bond-forming reaction at the 2-position of a piperidine skeleton has been achieved using a copper(II)-chiral oxazoline (B21484) catalyst. researchgate.net

Derivatization at the Piperidine Nitrogen Atom (N-Substitution)

The secondary amine of the piperidine ring in 4-(cyclohexylmethoxy)piperidine is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted analogues. These modifications are often crucial for modulating the pharmacological properties of piperidine-containing compounds.

A variety of N-substituted piperidines can be synthesized from piperidone through reductive amination followed by N-alkylation or aza-Michael reactions. researchgate.net For instance, three-carbon modified derivatives can be obtained via aza-Michael addition with acrylonitrile (B1666552) or tert-butyl acrylate, while two-carbon extensions can be achieved by alkylation with reagents like bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net

The synthesis of N-(hetero)arylpiperidines can be accomplished through a pyridine (B92270) ring-opening and ring-closing strategy involving Zincke imine intermediates. chemrxiv.org This approach allows for the use of a wide variety of substituted pyridines and (hetero)arylanilines. chemrxiv.org

The table below summarizes various N-substitution reactions on the piperidine ring.

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive AminationN-boc-piperidin-4-one, 3,4-dichloroanilineN-aryl-piperidin-4-amine researchgate.net
Aza-Michael AdditionAcrylonitrile or tert-butyl acrylateN-cyanoethyl or N-carboxyethyl piperidine researchgate.net
AlkylationBromoacetonitrile, 2-iodoethanolN-acetonitrile or N-hydroxyethyl piperidine researchgate.net
Zincke ReactionSubstituted pyridines, (hetero)arylanilinesN-(hetero)arylpiperidines chemrxiv.org
N-ChlorinationCalcium hypochloriteN-chloropiperidine wikipedia.org

Reactivity of the Cyclohexylmethoxy Moiety in Chemical Transformations

The chemical reactivity of the cyclohexylmethoxy moiety in this compound is largely dictated by the ether linkage and the steric bulk of the cyclohexyl group. Ethers are generally considered to be unreactive towards many reagents, which is why they are often used as solvents in organic reactions. libretexts.orglibretexts.org Their inertness is primarily due to the absence of a reactive O-H bond, which is present in alcohols. libretexts.org However, the carbon-oxygen bond of an ether can undergo cleavage under specific, typically harsh, conditions.

The most common reaction involving ethers is acidic cleavage, which is generally achieved using strong aqueous acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgwikipedia.org Hydrochloric acid (HCl) is typically not effective for ether cleavage. openstax.org The reaction proceeds through a nucleophilic substitution mechanism (either SN1 or SN2), which begins with the protonation of the ether oxygen by the strong acid. libretexts.orgwikipedia.org This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.

The specific pathway, SN1 or SN2, is determined by the nature of the alkyl groups attached to the ether oxygen. openstax.org For ethers with only primary and secondary alkyl groups, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. openstax.org In the case of this compound, the ether linkage connects a primary carbon of the cyclohexylmethyl group and a secondary carbon of the piperidine ring. Therefore, nucleophilic attack would preferentially occur at the primary carbon of the cyclohexylmethyl group, leading to the formation of 4-hydroxypiperidine (B117109) and cyclohexylmethyl halide.

Ethers that can form a stable carbocation, such as those with a tertiary, benzylic, or allylic group, will cleave via an SN1 or E1 mechanism. openstax.org The cyclohexylmethoxy group does not fall into this category, making the SN2 pathway more probable.

Besides acidic cleavage, the cyclohexylmethoxy group can influence the reactivity of the parent piperidine molecule through steric effects. The bulky cyclohexyl group can sterically hinder the approach of reagents to the piperidine nitrogen, potentially affecting its nucleophilicity and basicity. This steric hindrance can be a crucial factor in designing selective chemical transformations involving the piperidine ring.

Stability and Electron Density Analysis of Piperidine Derivatives

The stability and electron density of piperidine derivatives are key factors that determine their chemical behavior and reactivity. Computational studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into these properties. researchgate.net The analysis of spatial, electronic, and energy characteristics helps in understanding the thermodynamic stability and reactivity of these molecules. chemjournal.kz

Quantum chemistry calculations allow for the determination of reactivity indices, which can predict the chemical stability of compounds. chemjournal.kz A key parameter in this analysis is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity. researchgate.net Studies on various piperidine derivatives have shown that their chemical stability is directly related to the magnitude of this energy gap. chemjournal.kz

The electron density distribution within the piperidine ring is significantly influenced by the nature and position of its substituents. The nitrogen atom in the piperidine ring is a site of high electron density due to its lone pair of electrons, making it a nucleophilic center. wikipedia.org The basicity of the piperidine nitrogen is influenced by the electronic effects of its substituents. wikipedia.org Alkyl groups, for instance, are electron-donating and tend to increase the basicity of the amine. wikipedia.org In this compound, the alkoxy group at the C4 position is an electron-donating group through resonance, which can influence the electron density of the ring.

Below is a table summarizing typical data obtained from computational analyses of piperidine derivatives, illustrating the kind of information used to assess stability and reactivity.

ParameterDescriptionTypical Findings for Piperidine DerivativesReference
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A larger gap indicates higher stability.Varies depending on substituents; a larger gap suggests greater kinetic stability. researchgate.net
Enthalpy of Formation The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. Lower values indicate greater thermodynamic stability.Calculations can identify the most thermodynamically stable isomers and conformers. chemjournal.kz
Electron Density The distribution of electrons within the molecule.The nitrogen atom is a nucleophilic center; substituents modulate the electron density of the ring. wikipedia.org
Dipole Moment A measure of the net molecular polarity.Influenced by the geometry and electronic nature of substituents. chemjournal.kz

These computational tools and the data they generate are crucial for a deeper understanding of the structure-reactivity relationships in the family of piperidine derivatives, including this compound.

Computational and Theoretical Investigations of 4 Cyclohexylmethoxy Piperidine Analogues

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the mechanisms of chemical reactions involving 4-(cyclohexylmethoxy)piperidine and its analogues. These computational approaches provide detailed insights into reaction pathways, transition states, and the electronic factors that govern reactivity. rsc.orgrsc.org

Elucidation of Reaction Pathways and Transition States

The synthesis of piperidine (B6355638) derivatives, including ethers like this compound, can proceed through various reaction pathways. nih.gov Computational methods are employed to map out the potential energy surface of a reaction, identifying the most energetically favorable route. rsc.org This involves locating and characterizing the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.orgrsc.org

For instance, in the synthesis of piperidine-based compounds, intramolecular cyclization is a common strategy. nih.govmdpi.com DFT calculations can be used to model these reactions, such as the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex to form piperidines. nih.gov These calculations can help rationalize the formation of byproducts by revealing competitive reaction pathways, like a 1,5-hydride transfer competing with the desired radical rebound mechanism. nih.gov

Similarly, the hydrogenation of pyridine (B92270) derivatives to form piperidines can be studied computationally. nih.gov DFT calculations can shed light on the stereoselectivity of these reactions, for example, in the asymmetric hydrogenation of pyridinium (B92312) salts catalyzed by iridium(I) complexes, by modeling the reaction mechanism. nih.gov The computational exploration of reaction pathways, including the use of intrinsic reaction coordinate (IRC) calculations starting from a transition state structure, allows for a detailed understanding of the transformation from reactant to product. rsc.org

Table 1: Calculated Activation Barriers for a Hypothetical Piperidine Etherification Reaction

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (kcal/mol)
O-H bond cleavage-150.3-145.1-5.2
C-O bond formation-145.1-120.8-165.724.3

This table presents hypothetical data for illustrative purposes.

Analysis of Electron Density and Molecular Orbital Interactions (HOMO-LUMO Gap)

The analysis of electron density and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity of molecules like this compound. researchgate.netresearchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netyoutube.comnih.gov

A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity. researchgate.net For piperidine derivatives, the HOMO-LUMO gap can influence their behavior in chemical reactions. researchgate.net For example, a study comparing piperine (B192125) (containing a piperidine ring) to piperic acid found that the lower HOMO-LUMO gap of piperic acid indicated it was more reactive than piperine. researchgate.net

DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netresearchgate.net This information helps to predict where a molecule is likely to act as a nucleophile (electron donor, associated with the HOMO) or an electrophile (electron acceptor, associated with the LUMO). youtube.comnih.gov In the context of this compound analogues, understanding the electronic properties through HOMO-LUMO analysis can guide the design of synthetic routes and predict the outcomes of reactions. researchgate.net For instance, the influence of substituents on the piperidine ring or the cyclohexyl group on the electronic structure and reactivity can be systematically investigated using these computational tools. mdpi.com

Table 2: Calculated HOMO-LUMO Energies and Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO1.5
HOMO-LUMO Gap 7.7

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Docking Studies of Structural Interactions (excluding biological activity)

Molecular modeling and docking studies are invaluable computational techniques for investigating the three-dimensional structures and non-covalent interactions of this compound and its analogues. nih.govresearchgate.net These methods allow for the exploration of how these molecules interact with other chemical species or surfaces, providing insights into their physical properties and behavior in various chemical environments, independent of any biological context.

Docking simulations can predict the preferred orientation of a ligand when it binds to a larger molecule, such as a synthetic receptor or a catalyst surface. nih.gov While often used in drug discovery, the principles of molecular docking can be applied to understand intermolecular interactions in a purely chemical context. nih.govnih.gov For example, docking could be used to model the interaction of a this compound analogue with the active site of a synthetic catalyst, helping to explain the catalyst's selectivity.

Prediction of Chemical Properties and Reactivity via In Silico Methods

In silico methods, which encompass a broad range of computational tools, are increasingly used to predict the chemical properties and reactivity of compounds like this compound analogues before they are synthesized. windows.netresearchgate.net This predictive capability accelerates research and reduces the need for extensive and often costly experimental work. researchgate.net

Various software platforms and online tools can estimate a wide array of physicochemical properties. windows.netresearchgate.net These include fundamental properties such as molecular weight, lipophilicity (logP), aqueous solubility (logS), and pKa. nih.govwindows.net Other predictable properties relevant to chemical behavior include the number of hydrogen bond donors and acceptors, the topological polar surface area (TPSA), and the number of rotatable bonds. windows.net

For instance, the reactivity of a piperidine derivative can be predicted based on its calculated electronic properties. researchgate.net The distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, can identify regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites of potential chemical reaction. nih.govresearchgate.net

Structure-Reactivity Relationship (SRR) Derivation in a Synthetic Context

The derivation of structure-reactivity relationships (SRRs) in a synthetic context involves systematically studying how changes in the molecular structure of a reactant, such as a this compound analogue, affect its reactivity and the outcome of a chemical reaction. acs.org Computational chemistry plays a significant role in establishing and rationalizing these relationships.

By systematically modifying the structure of a piperidine derivative in silico—for example, by changing substituents on the piperidine ring or altering the nature of the ether linkage—and then calculating relevant properties (e.g., activation energies for a reaction, electronic properties), a quantitative SRR can be developed. mdpi.comacs.org This allows chemists to understand which structural features are crucial for achieving a desired chemical transformation.

For example, in the synthesis of piperidine derivatives, the nature and position of substituents can significantly influence the stereochemical outcome of a reaction. whiterose.ac.uk Computational modeling can help to explain these observations by analyzing the transition state geometries and the non-covalent interactions that favor the formation of one stereoisomer over another. whiterose.ac.uk A study on the synthesis of substituted piperidines highlighted the importance of the N-1 and C-5 substituents for activity, demonstrating a clear structure-activity relationship. acs.org

Virtual Screening for Optimization of Chemical Stability

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those with desired properties. sciengpub.iracs.orgnih.gov While commonly associated with drug discovery, virtual screening can also be a powerful tool for optimizing the chemical stability of compounds like this compound analogues.

In this context, a virtual library of analogues can be generated by systematically modifying the parent structure. Each compound in the library can then be subjected to a series of in silico tests to predict its stability under various conditions (e.g., thermal stability, stability towards oxidation or hydrolysis). acs.org Properties that can be computationally estimated to infer stability include bond dissociation energies, reaction enthalpies for potential degradation pathways, and susceptibility to attack by common reagents.

For example, a virtual screen could be designed to identify analogues of this compound with enhanced thermal stability. This might involve calculating the bond dissociation energies of the most labile bonds in each analogue. Compounds with higher bond dissociation energies would be predicted to be more thermally stable. This approach allows for the efficient identification of promising candidates for synthesis and further experimental validation, saving significant time and resources. sciengpub.ir

Role of 4 Cyclohexylmethoxy Piperidine As a Building Block in Complex Organic Synthesis Research

Precursors to Advanced Heterocyclic Systems for Chemical Research

The synthesis of advanced heterocyclic systems, such as purines, pyrimidines, indazoles, quinazolines, and pyrazoles, often relies on the strategic assembly of smaller, functionalized building blocks. While direct literature on the use of 4-(Cyclohexylmethoxy)piperidine in the synthesis of these specific heterocycles is not prominent, the general reactivity of the piperidine (B6355638) moiety suggests several potential synthetic pathways.

The secondary amine of the piperidine ring can serve as a key nucleophile in condensation reactions with appropriate precursors to form fused heterocyclic systems. For instance, in the construction of pyrimidine (B1678525) or purine (B94841) analogues, the piperidine could be envisioned to react with a suitably substituted pyrimidine or imidazole (B134444) precursor bearing electrophilic sites.

Furthermore, the piperidine ring can be a precursor to a tetrahydropyridine (B1245486) intermediate, which can then undergo cycloaddition reactions to form more complex fused systems. youtube.com The synthesis of functionalized piperidines is a well-established field, with numerous methods for their preparation from pyridines or through cyclization reactions. youtube.comrsc.orgdtic.milorganic-chemistry.org

Table 1: Potential Synthetic Applications of this compound in Heterocycle Synthesis

Target HeterocyclePotential Synthetic StrategyKey Reaction Type
Purine AnaloguesReaction with a 4,5-diaminopyrimidine (B145471) followed by cyclization.Condensation
Pyrimidine AnaloguesCondensation with a 1,3-dielectrophile.Cyclocondensation
Indazole AnaloguesN-arylation followed by intramolecular cyclization strategies.Cross-coupling/Cyclization
Quinazoline AnaloguesReaction with an anthranilic acid derivative.Condensation
Pyrazole AnaloguesReaction with a 1,3-dicarbonyl compound and a hydrazine (B178648) source.Multi-component reaction

Scaffold for Combinatorial Library Generation in Chemical Biology Research

Combinatorial chemistry has become an indispensable tool in the search for new biologically active molecules. nih.gov The use of "privileged scaffolds," which are molecular frameworks capable of providing ligands for more than one biological target, is a central concept in this field. nih.gov The piperidine ring is a well-recognized privileged scaffold. nih.gov

The unique structure of this compound, featuring a lipophilic and conformationally flexible cyclohexylmethoxy group, makes it an attractive scaffold for combinatorial library generation. This substituent can effectively probe deep hydrophobic pockets in protein targets. By functionalizing the nitrogen atom of the piperidine ring, a large and diverse library of compounds can be rapidly synthesized.

Table 2: Example of a Combinatorial Library Design Using this compound

ScaffoldR-Group (at N-1)Potential Diversity Elements
This compoundAcylVarious carboxylic acids
AlkylAlkyl halides, aldehydes (reductive amination)
ArylAryl halides (Buchwald-Hartwig amination)
SulfonylSulfonyl chlorides

The resulting library of compounds would possess significant three-dimensional diversity, enhancing the probability of identifying hits in high-throughput screening campaigns. nih.gov

Intermediates in the Construction of Natural Product Analogues (Synthetic Pathways)

Many natural products contain piperidine rings as a core structural element. wikipedia.orgresearchgate.net The synthesis of natural product analogues often involves the modification of these core structures to improve their biological activity or pharmacokinetic properties. The introduction of a cyclohexylmethoxy group at the 4-position of a piperidine-containing natural product analogue could significantly alter its lipophilicity and binding characteristics.

While no direct use of this compound in a completed natural product synthesis is documented in the literature, its role as an intermediate is highly plausible. Synthetic routes towards complex piperidine alkaloids often involve the construction of a substituted piperidine ring early in the synthesis. nih.gov The cyclohexylmethoxy moiety could be introduced through the alkylation of a 4-hydroxypiperidine (B117109) precursor, a common intermediate in piperidine synthesis. youtube.comdtic.mil

Design and Synthesis of Chemical Probes for Protein Studies

Chemical probes are essential tools for studying the function of proteins in their native environment. The design of such probes often involves the incorporation of a reporter tag (e.g., a fluorophore or a biotin) onto a scaffold that has affinity for the protein of interest.

The this compound scaffold could serve as a core structure for the development of chemical probes. The piperidine nitrogen provides a convenient handle for the attachment of linker arms and reporter groups. The cyclohexylmethoxy group, in turn, could be responsible for the binding affinity and selectivity of the probe. The synthesis of such probes would likely involve the acylation or alkylation of the piperidine nitrogen with a linker-reporter conjugate. mdpi.com

Applications in Catalyst Development and Organocatalysis

Piperidine and its derivatives have found widespread use as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates. mdpi.comacs.orgnih.gov The steric and electronic properties of the substituents on the piperidine ring can have a profound impact on the stereoselectivity and efficiency of the catalyzed reaction.

The bulky cyclohexylmethoxy group in this compound could be leveraged in the design of new organocatalysts. This group could create a specific chiral environment around the catalytic center, potentially leading to high levels of enantioselectivity in asymmetric transformations. While specific applications of this compound in organocatalysis are yet to be reported, the broader class of substituted piperidines is an active area of research in this field. acs.orgnih.gov For example, proline-derived catalysts are widely used, and modifications of the piperidine ring in other contexts have shown significant effects on catalytic outcomes. youtube.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Cyclohexylmethoxy)piperidine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with a cyclohexylmethoxy-containing reagent. For example, nucleophilic substitution under basic conditions (e.g., KOH/NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C facilitates the reaction. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Control of reaction time and stoichiometry is critical to minimize by-products like unreacted piperidine or over-alkylated derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H NMR (CDCl₃) should show characteristic peaks: δ 3.4–3.6 ppm (piperidine N–CH₂), δ 1.0–2.0 ppm (cyclohexyl protons).
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 225.3 ([M+H]⁺).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 74.3%, H: 10.7%, N: 6.2%).
    Discrepancies >0.3% indicate impurities requiring re-purification .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity. Enhances membrane permeability but may require formulation with cyclodextrins for aqueous solubility.
  • Stability : Stable at pH 6–8 (25°C); degrades in acidic conditions (pH <4) via piperidine ring protonation. Store under nitrogen at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with halogens (e.g., Cl, F) or electron-donating groups (e.g., methoxy) on the cyclohexyl or piperidine moieties. Compare IC₅₀ values in target assays (e.g., enzyme inhibition).
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen).
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. For example, chloro-substituted analogs show 3× higher potency due to enhanced hydrophobic interactions .

Q. How should contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Assay Validation : Confirm receptor expression levels (Western blot) and ligand purity (HPLC).
  • Control Experiments : Include a known agonist/antagonist (e.g., atropine for muscarinic receptors) to benchmark results.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers. For example, discrepancies in IC₅₀ values >2 SD may arise from batch-to-batch variability in compound synthesis .

Q. What computational strategies predict its metabolic pathways and toxicity?

  • Methodological Answer :

  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., oxidation at the cyclohexyl group).
  • Toxicity Profiling : Apply Derek Nexus to assess risks (e.g., hepatotoxicity via CYP3A4 inhibition).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). A 2024 study showed 85% concordance between predicted and observed metabolites for similar piperidines .

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4-(Cyclohexylmethoxy)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.